4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide 4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15737136
InChI: InChI=1S/C11H12N2O2S2/c1-9-3-5-10(6-4-9)17(14,15)12-11-13(2)7-8-16-11/h3-8H,1-2H3
SMILES:
Molecular Formula: C11H12N2O2S2
Molecular Weight: 268.4 g/mol

4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide

CAS No.:

Cat. No.: VC15737136

Molecular Formula: C11H12N2O2S2

Molecular Weight: 268.4 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide -

Specification

Molecular Formula C11H12N2O2S2
Molecular Weight 268.4 g/mol
IUPAC Name 4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide
Standard InChI InChI=1S/C11H12N2O2S2/c1-9-3-5-10(6-4-9)17(14,15)12-11-13(2)7-8-16-11/h3-8H,1-2H3
Standard InChI Key SXSGWOVHTRVNBN-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C=CS2)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide, reflects its core structure:

  • A benzenesulfonamide group substituted with a methyl group at the para position (C4).

  • A thiazol-2-ylidene scaffold with a methyl group at the N3 position, creating a conjugated imine system.

The thiazol-2-ylidene moiety introduces planarity and electron delocalization, which enhance binding affinity to metalloenzymes like CAs . The methyl groups at C4 (benzene) and N3 (thiazole) improve lipophilicity, potentially influencing membrane permeability and pharmacokinetic properties .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₁H₁₁N₂O₂S₂Calculated
Molecular weight283.35 g/mol
Hydrogen bond acceptors4
Rotatable bonds2
XLogP32.1 (estimated)Analog data

Spectroscopic Characterization

While experimental NMR or mass spectra for this specific compound are unavailable, analogs such as 4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide (PubChem CID: 403570) provide benchmarks :

  • ¹H NMR: Aromatic protons resonate at δ 7.6–7.8 ppm (benzene), with thiazole protons at δ 6.9–7.1 ppm.

  • HRMS: Expected [M+H]⁺ at m/z 283.35.

X-ray crystallography of related structures (e.g., CCDC 254472) reveals a dihedral angle of ~75° between the benzene and thiazole rings, stabilizing the sulfonamide-thiazole conformation .

Synthesis and Derivative Design

Synthetic Pathways

The compound can be synthesized via a three-step protocol analogous to methods described for thiazolidinone-isatin hybrids :

  • Thiourea formation: React 4-methylbenzenesulfonamide with methyl isothiocyanate in ethanol.

  • Thiazole cyclization: Treat the intermediate with ethyl bromoacetate under basic conditions (NaOAc) to form the thiazolidinone core.

  • Ylidene formation: Dehydrohalogenation or oxidation to generate the conjugated thiazol-2-ylidene system.

Structural Modifications

Modifying the thiazole’s N3 substituent (e.g., replacing methyl with allyl or tert-butyl) alters steric bulk and CA isoform selectivity . For example, (Z)-N-(3-allyl-5-tert-butyl-4-methylthiazol-2(3H)-ylidene)benzenesulfonamide (PubChem CID: 44435574) shows enhanced CA XII inhibition (Kᵢ = 44.3 nM) .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • Aqueous solubility: Estimated <10 µg/mL (similar to CID 403570 ).

  • LogP: ~2.1 (calculated using fragment-based methods), favoring blood-brain barrier penetration.

Metabolic Stability

Cytochrome P450 assays for analogs indicate moderate hepatic clearance, with primary metabolites arising from sulfonamide hydrolysis or thiazole oxidation .

Biological Activity and Mechanism

Carbonic Anhydrase Inhibition

The benzenesulfonamide group chelates zinc in CA active sites, while the thiazol-2-ylidene moiety enhances π-π stacking with hydrophobic residues . Compared to 4-bromo-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide (CID 5100364) , the 4-methyl substituent reduces electron-withdrawing effects, potentially improving membrane diffusion.

Table 2: Hypothetical CA Inhibition Profile

CA IsoformKᵢ (nM)Selectivity vs. CA I/II
CA IX60–100>50-fold
CA XII40–80>30-fold

Applications and Future Directions

Oncology

Preclinical studies of related compounds demonstrate:

  • Synergy with immunotherapy: CA IX inhibition enhances PD-1 checkpoint blockade efficacy .

  • Reduced metastasis: Suppression of CA XII-mediated matrix metalloproteinase activation.

Infectious Diseases

Sulfonamide-thiazole hybrids exhibit antibacterial activity against Mycobacterium tuberculosis (MIC₉₀: 2–8 µg/mL) , suggesting potential repurposing.

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